molecular formula C21H20ClN3O3S B2608678 N-[bis(4-methoxyphenyl)methyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 1197641-97-6

N-[bis(4-methoxyphenyl)methyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No.: B2608678
CAS No.: 1197641-97-6
M. Wt: 429.92
InChI Key: GMXNLAQCERRPCV-UHFFFAOYSA-N
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Description

N-[bis(4-methoxyphenyl)methyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a chloro group, a methylsulfanyl group, and a carboxamide group, along with a bis(4-methoxyphenyl)methyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(4-methoxyphenyl)methyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

    Introduction of Substituents: The chloro and methylsulfanyl groups can be introduced via halogenation and thiolation reactions, respectively. Halogenation can be achieved using reagents like thionyl chloride, while thiolation can be performed using thiolating agents such as thiourea.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, typically using carboxylic acid derivatives and amines.

    Addition of the Bis(4-methoxyphenyl)methyl Moiety: This step involves a Friedel-Crafts alkylation reaction, where the bis(4-methoxyphenyl)methyl group is attached to the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[bis(4-methoxyphenyl)methyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[bis(4-methoxyphenyl)methyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[bis(4-methoxyphenyl)methyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide: Similar structure but with a hydroxyl group and pyridazinyl substitution.

    N-(bis(4-methoxyphenyl)methyl)-2-pyrrolidinecarboxamide: Similar structure but with a pyrrolidine ring instead of a pyrimidine ring.

Uniqueness

N-[bis(4-methoxyphenyl)methyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is unique due to its specific combination of substituents on the pyrimidine ring, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[bis(4-methoxyphenyl)methyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-27-15-8-4-13(5-9-15)18(14-6-10-16(28-2)11-7-14)24-20(26)19-17(22)12-23-21(25-19)29-3/h4-12,18H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXNLAQCERRPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)C3=NC(=NC=C3Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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